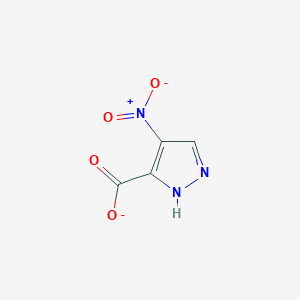

4-nitro-1H-pyrazole-3-carboxylate

Description

4-Nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol. It is commonly synthesized as the ethyl ester, ethyl 4-nitro-1H-pyrazole-3-carboxylate, which exhibits a boiling point of 365°C at 760 mmHg and a density of 1.455 g/cm³ . The compound’s IUPAC name reflects the nitro group at position 4 and the carboxylate ester at position 3 of the pyrazole ring. However, alternative nomenclature (e.g., "5-carboxylate" in some sources) arises from pyrazole ring numbering conventions, which must be carefully interpreted .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its nitro group can be reduced to an amine for further functionalization. Its hazards include skin/eye irritation and respiratory toxicity, as indicated by hazard statements H302, H315, H319, and H335 .

Properties

Molecular Formula |

C4H2N3O4- |

|---|---|

Molecular Weight |

156.08 g/mol |

IUPAC Name |

4-nitro-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9)/p-1 |

InChI Key |

ZMAXXOYJWZZQBK-UHFFFAOYSA-M |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-nitro-1H-pyrazole-3-carboxylate with key analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | C₆H₇N₃O₄ | 185.14 | Ethyl ester at C3 | 365 | 1.455 |

| Methyl 4-nitro-1H-pyrazole-3-carboxylate | 138786-86-4 | C₅H₅N₃O₄ | 171.12 | Methyl ester at C3 | Not reported | Not reported |

| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | 400877-57-8 | C₆H₇N₃O₄ | 185.14 | Methyl ester at C3, N1-methyl | Not reported | Not reported |

| Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate | 1245823-46-4 | C₆H₆ClN₃O₄ | 219.58 | Chloromethyl at N1, methyl ester | Not reported | Not reported |

| Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate | 2059967-37-0 | C₁₃H₁₃N₃O₄ | 275.26 | 4-Methylphenyl at N1, ethyl ester | Not reported | Not reported |

Key Observations :

- Ester Group Influence : Replacing the ethyl ester with a methyl ester (e.g., 138786-86-4) reduces molecular weight by ~14 g/mol and may alter hydrolysis kinetics, as methyl esters are generally more reactive than ethyl esters .

- The 4-methylphenyl derivative (2059967-37-0) significantly increases hydrophobicity and steric bulk, impacting solubility and synthetic utility .

- Tautomerism and Nomenclature: Discrepancies in positional numbering (e.g., "3-carboxylate" vs. "5-carboxylate") highlight the need for careful structural validation using crystallographic tools like SHELXL or Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.